molecular formula C18H28N2O2 B8249215 tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B8249215
M. Wt: 304.4 g/mol
InChI Key: INJFOVYKLABBNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-aminoethyl)phenylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate lies in its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation and improves drug-like characteristics .

Properties

IUPAC Name

tert-butyl 4-[4-(2-aminoethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-9-16(10-13-20)15-6-4-14(5-7-15)8-11-19/h4-7,16H,8-13,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJFOVYKLABBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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